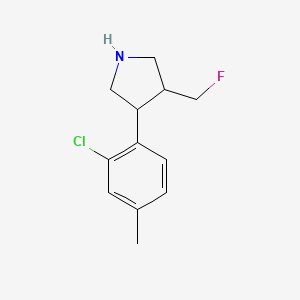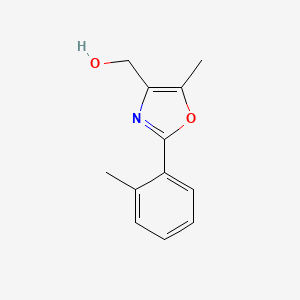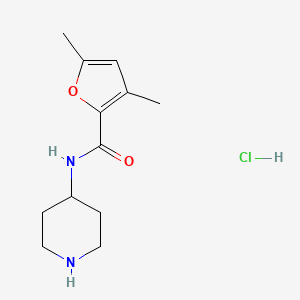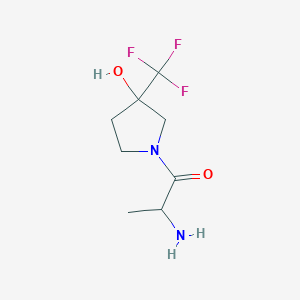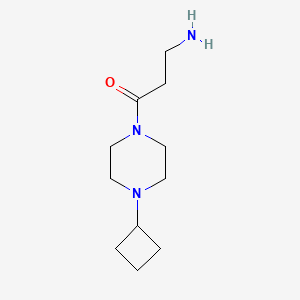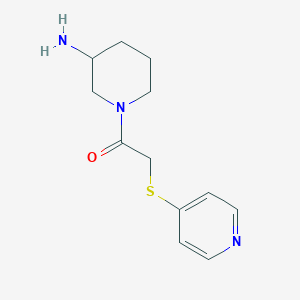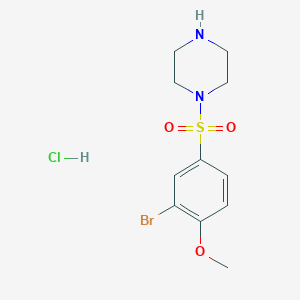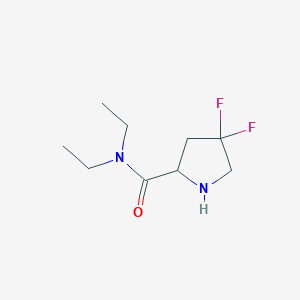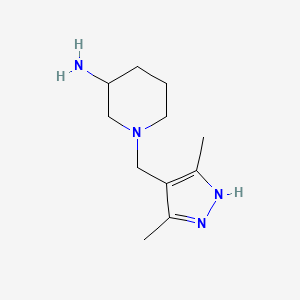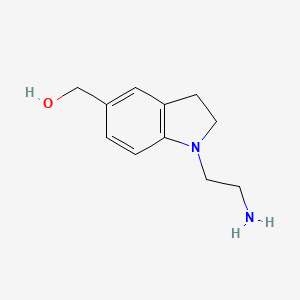
(1-(2-Aminoethyl)indolin-5-yl)methanol
Vue d'ensemble
Description
Synthesis Analysis
The synthesis of indole derivatives, which include “(1-(2-Aminoethyl)indolin-5-yl)methanol”, often involves the use of the indole scaffold, which is found in many important synthetic drug molecules . Indole derivatives possess various biological activities, which has led researchers to synthesize a variety of indole derivatives .Molecular Structure Analysis
The molecular structure of “this compound” is based on the indole scaffold, which is an important heterocyclic system . This scaffold is found in many synthetic drug molecules and binds with high affinity to multiple receptors, making it useful for developing new derivatives .Chemical Reactions Analysis
Indole derivatives, including “this compound”, are known to undergo a variety of chemical reactions. For example, electrophilic substitution occurs readily on indole due to excessive π-electrons delocalization .Applications De Recherche Scientifique
Unprecedented Formation of Spiro Compounds
A study reported the formation of spiro[indoline-3,7′-pyrrolo[1,2-a]azepines] through a multicomponent reaction involving α-amino acids like L-proline, isatins, and dialkyl but-2-ynedioates in methanol. This reaction highlights the potential of (1-(2-Aminoethyl)indolin-5-yl)methanol derivatives in synthesizing novel spiro compounds with potential pharmacological applications (Yang et al., 2015).
Synthesis of Acetohydrazides with Antibacterial Activity
Another study involved the transformation of this compound derivatives into 2-(1H-Indol-3-yl)acetohydrazide, which was then used to synthesize derivatives with antibacterial activities. This research showcases the potential of these compounds in developing new antibacterial agents (Rubab et al., 2017).
Polyheterocyclic Systems Construction
A study focused on the multicomponent reaction of L-proline, isatins, and alkyl propiolates, resulting in unique polyheterocyclic systems, including nine-membered pyrrolo[1',2':1,9]azonino[6,5,4-cd]indoles. This work demonstrates the versatility of this compound derivatives in constructing complex heterocyclic structures (Cao et al., 2019).
Synthesis of Trifluoromethylated Compounds
Research has also explored the use of α-trifluoromethyl-(indol-3-yl)methanols, closely related to this compound, as trifluoromethylated C3 1,3-dipoles for synthesizing cyclopenta[b]indole alkaloids. This highlights the compound's role in introducing trifluoromethyl groups into complex molecules (Dong et al., 2014).
Antimalarial Arylidene Oxindoles Synthesis
A study involving the Ru-catalyzed α-olefination of 2-oxindoles using diaryl methanols, related to this compound, led to the synthesis of various 3-(diphenylmethylene)indolin-2-one derivatives. These compounds showed significant antimalarial activity, indicating the potential of this compound derivatives in antimalarial drug development (Bisht et al., 2018).
Orientations Futures
Mécanisme D'action
Target of Action
It is known that indole derivatives, which include this compound, have been found to bind with high affinity to multiple receptors . These receptors are often involved in a variety of biological activities, including antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities .
Mode of Action
For instance, some indole derivatives have been reported to show inhibitory activity against certain viruses . The interaction of these compounds with their targets often results in changes that contribute to their biological activities.
Biochemical Pathways
Indole derivatives are known to influence a wide range of biological activities, suggesting that they may affect multiple biochemical pathways . These pathways could potentially involve a variety of cellular processes, from viral replication to inflammation and cancer cell proliferation .
Result of Action
Given the broad spectrum of biological activities associated with indole derivatives, the effects could potentially be diverse, depending on the specific targets and pathways involved .
Propriétés
IUPAC Name |
[1-(2-aminoethyl)-2,3-dihydroindol-5-yl]methanol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H16N2O/c12-4-6-13-5-3-10-7-9(8-14)1-2-11(10)13/h1-2,7,14H,3-6,8,12H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FMTADKRWJQVOCD-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(C2=C1C=C(C=C2)CO)CCN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H16N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
192.26 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


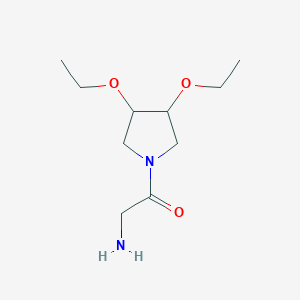
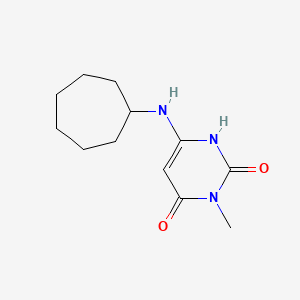
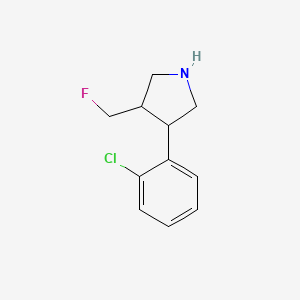
![6-Methyl-4-propoxypyrazolo[1,5-a]pyrazine-2-carboxylic acid](/img/structure/B1478314.png)
